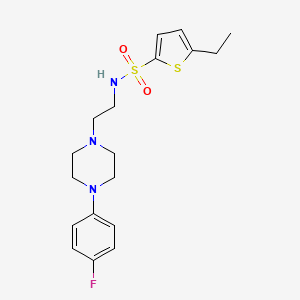

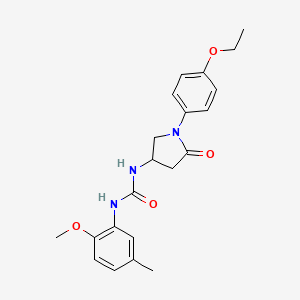

![molecular formula C26H33N3O2 B2734848 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912896-26-5](/img/structure/B2734848.png)

1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one” is a chemical compound with the molecular formula C26H33N3O2 and a molecular weight of 419.57 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CCCCN1CC(CC1=O)c1nc2ccccc2n1CCCOc1cc(C)ccc1C . This notation provides a way to represent the structure using ASCII strings. The compound is a racemic mixture . Physical And Chemical Properties Analysis

The compound has a logP value of 5.5902, a logD value of 5.5901, and a logSw value of -5.308 . These values provide information about the compound’s solubility and distribution in different phases. It has 4 hydrogen bond acceptors and a polar surface area of 34.824 .Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Synthesis

1-Butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, as part of heterocyclic compounds, is involved in various chemical reactions. For instance, Acheson et al. (1979) explored the addition reactions of heterocyclic compounds, noting that dimethyl acetylenedicarboxylate with certain pyridines can yield tricyclic quinolizines, among other products (Acheson, Wallis, & Woollard, 1979). This demonstrates the compound's potential in synthesizing complex organic structures.

2. Photophysical Studies

The compound is also significant in photophysical studies. Seth et al. (2009) investigated the photophysics of a related molecule, LDS-698, in different solvents, including a room temperature ionic liquid containing a similar butyl-pyrrolidin structure (Seth et al., 2009). This type of research is crucial in understanding the behavior of such compounds under various conditions.

3. Synthesis of Novel Polymers

The chemical structure of 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one contributes to the synthesis of novel polymers. Wang et al. (2006) demonstrated the synthesis of new polyimides using pyridine-bridged aromatic dianhydride and various diamines, highlighting the versatility of such structures in creating new polymeric materials (Wang et al., 2006).

4. Applications in Organic Synthesis

Additionally, the compound finds application in the broader field of organic synthesis. For instance, Roman (2013) used a ketonic Mannich base derived from a similar structure for various alkylation and ring closure reactions, contributing to a diverse library of compounds (Roman, 2013). This illustrates the compound's role in creating a wide range of organic molecules.

5. Development of Fluorescent Probes

It also plays a role in the development of fluorescent probes for biological and environmental applications. Wang et al. (2012) described a fluorescent probe design using a structure closely related to 1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one, showcasing its potential in sensitive detection techniques (Wang et al., 2012).

6. Computational and Spectroscopic Studies

Furthermore, computational and spectroscopic studies of similar compounds reveal insights into their electronic structures and excited states. For example, Salassa et al. (2008) conducted such studies on Re(CO)3Cl complexes containing N,N-bidentate ligands, contributing to the understanding of charge transfer and dual emission in these compounds (Salassa et al., 2008).

Eigenschaften

IUPAC Name |

1-butyl-4-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-22-9-6-7-10-23(22)29(26)14-8-15-31-24-16-19(2)11-12-20(24)3/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHLHDIVVDTPOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-4-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

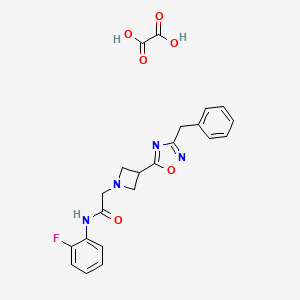

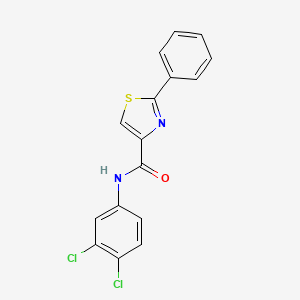

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2734765.png)

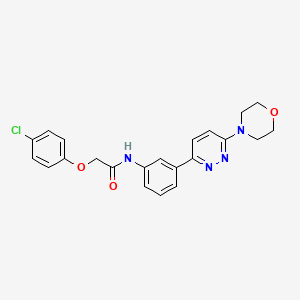

![[1-(4-Chlorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B2734770.png)

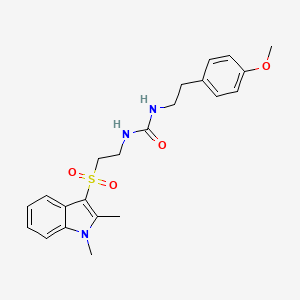

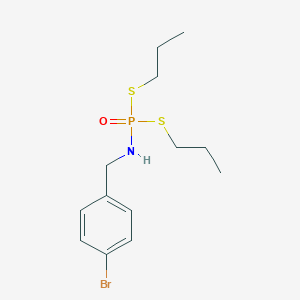

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)

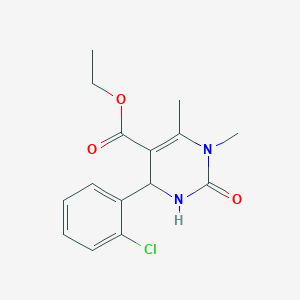

![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)

![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2734786.png)